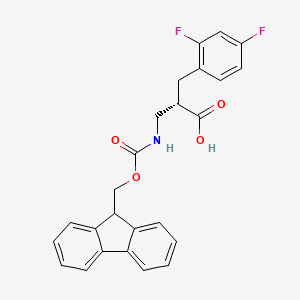
Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid typically involves multiple steps. One common approach is to start with the synthesis of the 2,4-difluorobenzylamine, which can be achieved through the reduction of 2,4-difluorobenzonitrile . The resulting 2,4-difluorobenzylamine is then coupled with a suitable amino acid derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly involving the fluorine atoms on the benzyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is used as a building block in peptide synthesis. The Fmoc group serves as a protecting group for the amino function, allowing for selective deprotection and subsequent coupling reactions.
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its unique structure allows for the incorporation into peptides and proteins, facilitating the investigation of biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of novel drug candidates targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialized peptides and proteins for various applications, including pharmaceuticals and biotechnology.
Wirkmechanismus
The mechanism of action of Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group provides protection during synthesis, allowing for selective reactions. The 2,4-difluorobenzyl moiety can interact with biological targets, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid.
Fluorobenzene: A related compound with similar fluorine substitution patterns.
(2-((2,4-Difluorobenzyl)oxy)phenyl)boronic acid: Another compound featuring the 2,4-difluorobenzyl group.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the 2,4-difluorobenzyl moiety. This combination allows for selective reactions and incorporation into peptides, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C25H21F2NO4 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
(2S)-2-[(2,4-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI-Schlüssel |
OQCXBZUIICELHH-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C=C(C=C4)F)F)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



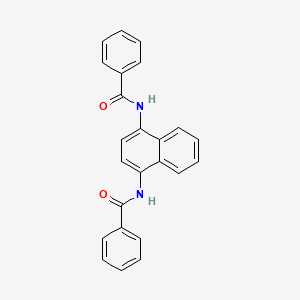

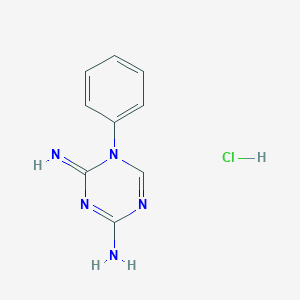
![3-Chloro-N-{[(4-chlorophenyl)sulfanyl]methyl}aniline](/img/structure/B13996652.png)

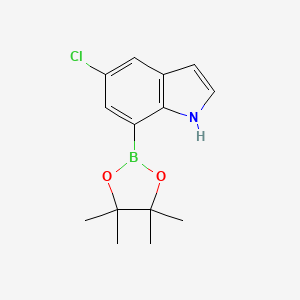

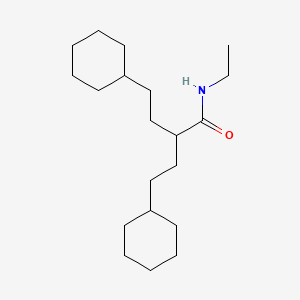
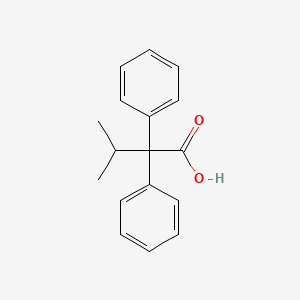
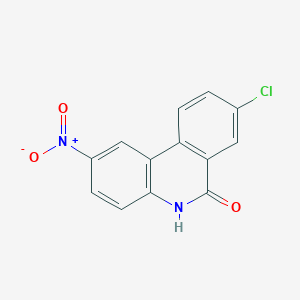
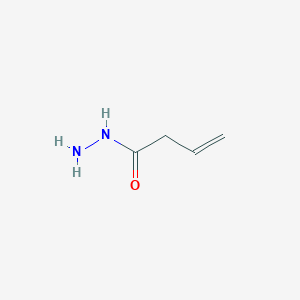
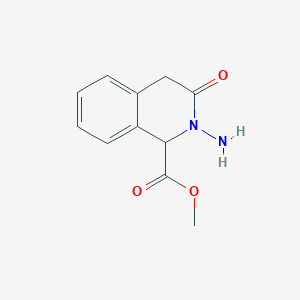
![3-Amino-6-[[(4-chlorophenyl)thio]methyl]pyrazinecarbonitrile](/img/structure/B13996689.png)
